molecular formula C22H19F2N3O3 B2912852 N1-(2,5-difluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 898458-50-9

N1-(2,5-difluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Cat. No. B2912852
CAS RN: 898458-50-9
M. Wt: 411.409
InChI Key: QTHDTAWMPUCDIH-UHFFFAOYSA-N
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Description

N1-(2,5-difluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, commonly known as DFO, is a chemical compound that has gained significant attention in scientific research. DFO is a potent and selective inhibitor of the hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes, which play a crucial role in regulating cellular responses to hypoxia. DFO has shown promising results in various scientific research applications, including cancer therapy, ischemic disorders, and wound healing.

Scientific Research Applications

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been identified as an effective ligand for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method enables the coupling of a wide range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines under relatively low temperatures, highlighting the potential of furan-containing compounds in catalytic processes (Bhunia, Kumar, & Ma, 2017).

Anticancer Activities

A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives were synthesized and showed potent anticancer activities against various cancer cell lines, highlighting the significance of furan and indole moieties in the design of anticancer agents. Some compounds displayed potent activity against EGFR high-expressed cancer cell lines, suggesting the role of furan and indole derivatives as promising leads for EGFR inhibitors (Lan et al., 2017).

Synthetic Applications and Green Chemistry

The synthesis of corrosion inhibitors from biomass platform molecules demonstrates the potential of furan derivatives in sustainable chemistry applications. A corrosion inhibitor synthesized from furan-2-yl-derivatives showed excellent anti-corrosion performance for carbon steel in acidic medium, with inhibition efficiency higher than 90% at low concentrations. This underscores the utility of furan derivatives in developing green chemistry solutions for industrial applications (Chen et al., 2021).

properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N3O3/c23-15-7-8-16(24)17(12-15)26-22(29)21(28)25-13-19(20-6-3-11-30-20)27-10-9-14-4-1-2-5-18(14)27/h1-8,11-12,19H,9-10,13H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHDTAWMPUCDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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